Structural Differentiation: N1-Phenyl/N2-Phenethyl Substitution Pattern Creates a Unique Hydrogen-Bonding Profile Versus Leading In-Class Inhibitors
The target compound possesses two secondary amide NH groups (one on the N1-phenyl carboxamide and one on the N2-phenethyl carboxamide), yielding a hydrogen-bond donor count of 2 and a hydrogen-bond acceptor count of 3 (from the two carbonyl oxygens and the pyrrolidine nitrogen). This HBD/HBA profile differs fundamentally from the leading in-class PI3Kα inhibitor A66 (CAS 1166227-08-2), which features an N1-(bithiazole) substituent and an unsubstituted N2-carboxamide (HBD = 1, HBA = 5), and from Factor Xa inhibitor compound 13, which incorporates a 4-chlorophenylurea motif (HBD = 2, HBA = 4) [1]. The N2-phenethyl group of the target compound introduces additional conformational flexibility (3 rotatable bonds in the phenethyl chain) that is absent in the more rigid aryl-substituted comparators, potentially affecting target binding entropy .
| Evidence Dimension | Hydrogen-bond donor/acceptor count and rotatable bond count |
|---|---|
| Target Compound Data | HBD = 2, HBA = 3, Rotatable bonds = 6 (estimated from SMILES); Molecular weight = 337.42 g/mol; tPSA ≈ 64.5 Ų (calculated) |
| Comparator Or Baseline | A66: HBD = 1, HBA = 5, MW = 422.55 g/mol; Compound 13 (Factor Xa inhibitor): HBD = 2, HBA = 4, MW ≈ 540 g/mol; N2-(1-adamantyl)-N1-phenyl analog (CAS 1008020-46-9): HBD = 2, HBA = 3, MW = 367.48 g/mol |
| Quantified Difference | Target compound has +1 HBD versus A66; -1 HBA versus A66; +2 rotatable bonds in the N2 side chain versus the adamantyl analog; ~30 Da lower MW than the adamantyl analog |
| Conditions | Calculated physicochemical properties based on structural formulas; no experimental determination |
Why This Matters
The distinct HBD/HBA profile and conformational flexibility of the target compound relative to clinically advanced analogs suggests it may engage different protein targets or exhibit altered pharmacokinetic properties, making it a valuable tool compound for exploring novel chemical space within the pyrrolidine-1,2-dicarboxamide pharmacophore.
- [1] Van Huis CA, et al. Structure-based drug design of pyrrolidine-1,2-dicarboxamides as a novel series of orally bioavailable factor Xa inhibitors. Chem Biol Drug Des. 2007;69(6):444-450. View Source
